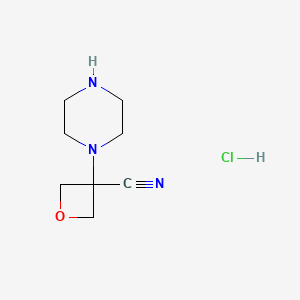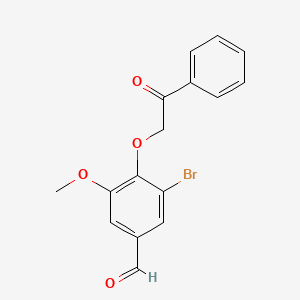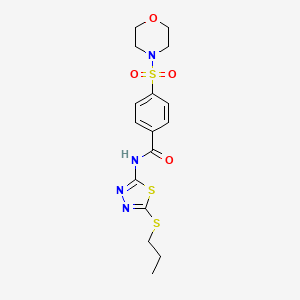
N-(4-clorofenil)-N'-metil-3-nitrobencenocarboximida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide, also known as CNMN or 3CN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CNMN is a nitroimidazole derivative that has been found to exhibit selective cytotoxicity towards hypoxic cells, making it a promising tool for studying the effects of hypoxia on biological systems.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
This could involve binding to specific receptors or enzymes, altering their function, and leading to downstream effects .
Biochemical Pathways
These could include pathways related to cell signaling, metabolism, or other cellular processes .
Pharmacokinetics
Similar compounds have been found to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches its target sites in the body.
Result of Action
These could include changes in cell signaling, gene expression, or other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-chlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. Additionally, the physiological environment within the body, including factors like pH, enzyme levels, and the presence of other molecules, can also influence its action .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide in lab experiments is its selective cytotoxicity towards hypoxic cells, making it a useful tool for studying the effects of hypoxia on biological systems. However, one limitation is that N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
Direcciones Futuras
There are several future directions for research on N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide, including:
1. Further investigation into the mechanism of action of N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide and its effects on biological systems.
2. Exploration of the potential therapeutic applications of N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide in cancer treatment.
3. Development of new derivatives of N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide with improved selectivity and efficacy.
4. Investigation of the potential use of N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide in combination with other cancer treatments.
5. Further study of the biochemical and physiological effects of N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide on biological systems.
In conclusion, N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide is a promising tool for studying the effects of hypoxia on biological systems. Its selective cytotoxicity towards hypoxic cells makes it a useful tool for cancer research, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide involves the reaction of 4-chloroaniline with 3-nitrobenzaldehyde in the presence of a base, followed by the addition of methyl isocyanate. The resulting product is purified through recrystallization to yield pure N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide.
Aplicaciones Científicas De Investigación
- Los investigadores han sintetizado derivados de este compuesto, específicamente 5-(4-clorofenil)-N-sustituidos-N-1,3,4-tiadiazol-2-sulfonamidas . Estos derivados se probaron para su actividad antiviral contra el virus del mosaico del tabaco (TMV). Cabe destacar que los compuestos 7b y 7i demostraron cierta actividad anti-TMV.
- Los derivados de sulfonamida, incluidos los que contienen la porción de 1,3,4-tiadiazol, se han asociado con una amplia gama de actividades biológicas . Estos compuestos han revolucionado la medicina como antibióticos.
- Los derivados de sulfonamida se han explorado por sus propiedades herbicidas en la agricultura . Aunque no se ha probado específicamente para este compuesto, se encuentra dentro de la clase de moléculas con posibles beneficios agrícolas.
- Trabajos anteriores sintetizaron derivados relacionados de 2-alquiltio-5-(3,4,5-trimetoxifenil)-1,3,4-tiadiazol para inhibir el crecimiento de células tumorales . Aunque no están directamente relacionados con nuestro compuesto, destaca el potencial de bioactividad más amplio de los tiadiazoles.
- La síntesis del compuesto implica varios pasos, comenzando con el ácido 4-clorobenzoico . Comprender su vía sintética contribuye al conocimiento químico y a posibles modificaciones.
- Aunque no se ha estudiado directamente para este compuesto, los derivados relacionados de clorofenil fosforodicloridato se han utilizado como agentes de fosforilación . Esto sugiere aplicaciones potenciales en la química de fosforilación.
Actividad antiviral
Química medicinal
Aplicaciones agrícolas
Estudios de bioactividad
Síntesis química
Agente de fosforilación
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-16-14(17-12-7-5-11(15)6-8-12)10-3-2-4-13(9-10)18(19)20/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHQIVLGSJRYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}-1H-indole-2-carboxamide](/img/structure/B2457238.png)


![2-chloro-8-methyl-N-[(5-methylthiophen-2-yl)methyl]quinoline-3-carboxamide](/img/structure/B2457243.png)


![3-{[(4-Ethylphenyl)amino]carbonyl}-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2457248.png)
![N-(3-methoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2457249.png)

![5-{(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2457254.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2457258.png)
